molecular formula C20H20FNO3 B1427520 Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-63-3

Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B1427520
CAS No.: 1381944-63-3
M. Wt: 341.4 g/mol
InChI Key: MFBRGGDITCCIQW-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a biphenyl core substituted with a fluorine atom, a piperidine-1-carbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds often involves scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group in the piperidine moiety can yield the corresponding alcohol.

    Substitution: The fluorine atom on the biphenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential activity as a pharmacophore in drug design. It could be explored for its interactions with biological targets such as enzymes or receptors, particularly in the context of central nervous system disorders due to the presence of the piperidine moiety.

Industry

In the chemical industry, this compound might be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring might enhance binding affinity to certain receptors, while the fluorine atom could influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-4’-(pyrrolidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.

    Methyl 2-chloro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate: Chlorine substituent instead of fluorine.

    Methyl 2-fluoro-4’-(piperidine-1-carbonyl)-[1,1’-biphenyl]-4-carboxylate: Carboxylate group at a different position on the biphenyl ring.

Uniqueness

The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets. The piperidine ring is also a common motif in many pharmacologically active compounds, contributing to its potential utility in drug design.

Properties

IUPAC Name

methyl 2-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)17-7-5-6-16(18(17)21)14-8-10-15(11-9-14)19(23)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBRGGDITCCIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743053
Record name Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-63-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-(1-piperidinylcarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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